

A Comparative Guide: GSK864 Versus Ivosidenib for IDH1-Mutant Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK864	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two targeted therapies for isocitrate dehydrogenase 1 (IDH1)-mutant Acute Myeloid Leukemia (AML): **GSK864** and ivosidenib (AG-120). This document summarizes their mechanisms of action, preclinical and clinical data, and relevant experimental protocols to inform research and development efforts.

Introduction

Mutations in the IDH1 gene are found in approximately 6% to 10% of patients with AML and represent a key driver of oncogenesis in this subset of the disease. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts cellular metabolism and epigenetic regulation, ultimately blocking myeloid differentiation. Both **GSK864** and ivosidenib are small molecule inhibitors that target the mutant IDH1 enzyme, aiming to reduce 2-HG levels and restore normal cellular differentiation. Ivosidenib (marketed as TIBSOVO®) is an FDA-approved therapy for IDH1-mutant AML, while **GSK864** is a preclinical candidate.

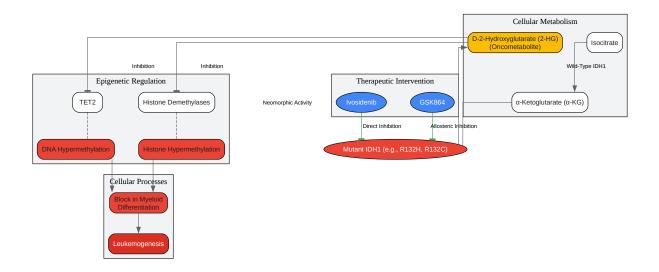
Mechanism of Action

Both **GSK864** and ivosidenib are inhibitors of the mutant IDH1 enzyme. However, they exhibit different binding mechanisms.



- **GSK864** is an allosteric inhibitor. It binds to a site distinct from the enzyme's active site, inducing a conformational change that locks the enzyme in an inactive state. This allosteric mechanism allows for the inhibition of various clinically relevant IDH1 mutants.
- Ivosidenib (AG-120) is a selective inhibitor that targets the mutant form of the IDH1 enzyme.
 By binding to the mutant IDH1, it blocks the conversion of alpha-ketoglutarate (α-KG) to 2-HG. Ivosidenib has been shown to inhibit selected IDH1 R132 mutants at much lower concentrations than wild-type IDH1 in vitro.

Signaling Pathway of Mutant IDH1 in AML





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Caption: Signaling pathway of mutant IDH1 in AML and points of intervention by **GSK864** and ivosidenib.

Preclinical Data Comparison

Direct comparative preclinical studies between **GSK864** and ivosidenib are not readily available in the public domain. However, data from independent studies are summarized below.



Parameter	GSK864	Ivosidenib (AG- 120)	Reference
Target	Allosteric inhibitor of mutant IDH1	Selective inhibitor of mutant IDH1	
IC50 (R132C)	8.8 nM (GSK864), 9 nM (GSK321, related compound)	Data not specified, but potent against R132C	
IC50 (R132H)	15.2 nM (GSK864), 15 nM (GSK321, related compound)	Potent against R132H	_
IC ₅₀ (R132G)	16.6 nM	Data not specified	-
Cellular 2-HG Inhibition (EC50)	320 nM (in HT1080 cells)	96% reduction at 0.5 μM in primary mIDH1 AML samples	-
In Vitro Efficacy	Induces granulocytic differentiation in primary IDH1-mutant AML cells.	Induces differentiation of primary mIDH1- R132H and mIDH1- R132C blast cells.	
In Vivo Efficacy	Reduces leukemic blasts in AML xenograft models.	Reduces tumor 2-HG levels in a xenograft mouse model.	-
Pharmacokinetics	Maintained significant concentrations in peripheral blood of mice for up to 24 hours after intraperitoneal administration.	Well-absorbed with low clearance and a moderate to long terminal half-life (5.3-18.5 hours) in animal models.	

Clinical Data Comparison

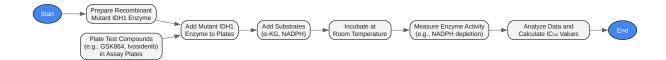


As **GSK864** is a preclinical compound, no clinical data is available. Ivosidenib, being an approved drug, has extensive clinical trial data.

Parameter	Ivosidenib (AG-120)	Reference
Monotherapy (Relapsed/Refractory AML)	Overall response rate: 41.6%; Complete Remission (CR) + CR with partial hematologic recovery (CRh): 30.4%; CR: 21.6%. Median duration of CR: 9.3 months.	
Combination with Azacitidine (Newly Diagnosed AML, unfit for intensive chemo)	Median Overall Survival (OS): 24.0 - 29.3 months (vs. 7.9 months with placebo + azacitidine). CR rate: 47% (vs. 15% with placebo + azacitidine).	
Safety Profile	Common adverse events include differentiation syndrome, QTc interval prolongation, nausea, fatigue, and dyspnea.	-

Experimental Protocols In Vitro Enzyme Inhibition Assay (General Protocol)

A high-throughput biochemical screen can be used to identify inhibitors of mutant IDH1.





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Caption: General workflow for an in vitro enzyme inhibition assay.

Methodology:

- Enzyme Preparation: Recombinant mutant IDH1 (e.g., R132H, R132C) is expressed and purified.
- Assay Reaction: The assay is typically performed in a multi-well plate format. The reaction mixture contains the mutant IDH1 enzyme, the test compound (**GSK864** or ivosidenib) at various concentrations, and the substrates α-ketoglutarate (α-KG) and NADPH.
- Detection: The enzyme's activity is monitored by measuring the rate of NADPH consumption,
 often through a change in fluorescence or absorbance.
- Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration.

Cellular 2-HG Measurement Assay

This assay quantifies the ability of a compound to reduce the intracellular levels of the oncometabolite 2-HG in IDH1-mutant cells.

Methodology:

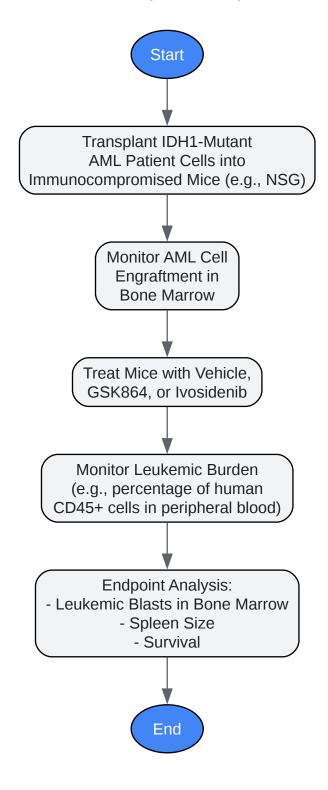
- Cell Culture: IDH1-mutant cells (e.g., HT1080 fibrosarcoma cells or primary AML patient cells) are cultured.
- Compound Treatment: Cells are treated with the test compound (**GSK864** or ivosidenib) at various concentrations for a specified period (e.g., 6 days).
- Metabolite Extraction: Intracellular metabolites are extracted from the cells.
- 2-HG Quantification: The concentration of 2-HG is measured using liquid chromatographymass spectrometry (LC-MS/MS).



 Data Analysis: The half-maximal effective concentration (EC₅₀) for 2-HG reduction is determined.

In Vivo Xenograft Model for AML

This model assesses the anti-leukemic activity of the compounds in a living organism.





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Caption: Workflow for an in vivo AML xenograft model.

Methodology:

- Cell Transplantation: Immunocompromised mice (e.g., NSG mice) are sublethally irradiated and then transplanted with primary human AML cells carrying an IDH1 mutation.
- Engraftment Confirmation: Successful engraftment of AML cells is confirmed, typically by measuring the percentage of human CD45+ cells in the bone marrow or peripheral blood.
- Treatment: Once engraftment is established, mice are treated with the test compound (e.g., 150 mg/kg **GSK864** intraperitoneally) or a vehicle control.
- Efficacy Assessment: The anti-leukemic effect is evaluated by monitoring the percentage of leukemic blasts in the bone marrow and peripheral blood, spleen size, and overall survival of the mice.

Conclusion

lvosidenib is a well-established, FDA-approved inhibitor of mutant IDH1 with proven clinical efficacy in IDH1-mutant AML, both as a monotherapy and in combination with azacitidine. **GSK864** is a potent, allosteric inhibitor of mutant IDH1 that has demonstrated promising preclinical activity, including the ability to induce differentiation of primary AML cells and reduce leukemic burden in vivo. While direct comparative data is lacking, the available information suggests that both compounds effectively target the mutant IDH1 enzyme and its oncogenic product, 2-HG. Further clinical development of **GSK864** or other allosteric inhibitors will be necessary to determine their potential advantages, if any, over existing therapies like ivosidenib. The distinct mechanism of allosteric inhibition by **GSK864** may offer a different profile in terms of resistance or efficacy against a broader range of mutations, a hypothesis that warrants further investigation.

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